molecular formula C19H17BrN6O B3006412 (5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257553-07-3

(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B3006412
CAS RN: 1257553-07-3
M. Wt: 425.29
InChI Key: AHYZVACFPPUFMQ-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular formula of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, is C10H11BrN2O2 . The molecular weight is 271.11 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, include a molecular weight of 271.11 and a density of 1.549±0.06 g/cm3 . It is stored at 2-8°C .

Scientific Research Applications

Pharmacological Evaluation

A study by Tsuno et al. (2017) evaluated novel derivatives of a similar compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in pain models in guinea pigs and rats. This research enhances understanding of pain management at the molecular level (Tsuno et al., 2017).

Synthesis Techniques

Shevchuk et al. (2012) focused on synthesizing related compounds, demonstrating a method for preparing 3- and 4-(1H-azol-1-yl)piperidines. This work contributes to the field of chemical synthesis, particularly in the creation of complex organic compounds (Shevchuk et al., 2012).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives with potential antimicrobial activity. This research aligns with the ongoing efforts to discover new antimicrobial agents in the fight against drug-resistant pathogens (Patel et al., 2011).

Potential in Diabetes Treatment

Ammirati et al. (2009) synthesized a series of compounds related to (5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone and evaluated them as inhibitors of dipeptidyl peptidase IV, a potential treatment for type 2 diabetes (Ammirati et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .

Mode of Action

It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.

Result of Action

If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

Safety and Hazards

While specific safety and hazards information for “(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is not available, similar compounds are handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes .

Future Directions

The future directions for this compound could involve further development and testing for its potential use in treating type II diabetes mellitus . The compounds are also being studied for their potential as potent anti-tubercular agents .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYZVACFPPUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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